molecular formula C16H11BrF2 B12576995 Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel-

Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel-

Cat. No.: B12576995
M. Wt: 321.16 g/mol
InChI Key: JIALXLLFYMJZJI-YIONKMFJSA-N
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Description

Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel- is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring fused to a dibenzocycloheptene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel- typically involves multi-step organic reactions. One common approach is the cyclopropanation of a dibenzocycloheptene precursor, followed by bromination and fluorination steps. The reaction conditions often require the use of strong bases, such as sodium hydride, and halogenating agents like bromine and fluorine sources under controlled temperatures and inert atmospheres .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, such as hydroxylated or aminated compounds, which can further undergo additional functionalization for specific applications .

Scientific Research Applications

Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Dibenzo[a,e]cyclopropa[c]cycloheptene,6-bromo-1,1-difluoro-1,1a,6,10b-tetrahydro-,(1aR,10bS)-rel- involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine substituents enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate specific enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H11BrF2

Molecular Weight

321.16 g/mol

IUPAC Name

(2S,4R)-11-bromo-3,3-difluorotetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene

InChI

InChI=1S/C16H11BrF2/c17-15-11-7-3-1-5-9(11)13-14(16(13,18)19)10-6-2-4-8-12(10)15/h1-8,13-15H/t13-,14+,15?

InChI Key

JIALXLLFYMJZJI-YIONKMFJSA-N

Isomeric SMILES

C1=CC=C2C(C3=CC=CC=C3[C@@H]4[C@H](C2=C1)C4(F)F)Br

Canonical SMILES

C1=CC=C2C(C3=CC=CC=C3C4C(C2=C1)C4(F)F)Br

Origin of Product

United States

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